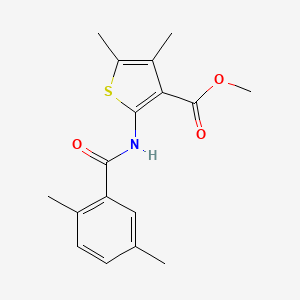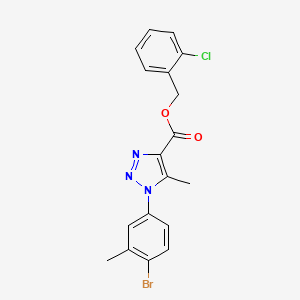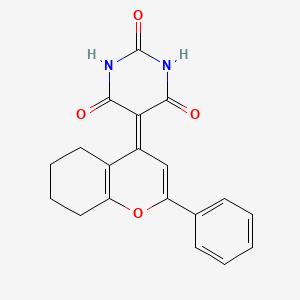
Methyl 2-(2,5-dimethylbenzamido)-4,5-dimethylthiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-(2,5-dimethylbenzamido)-4,5-dimethylthiophene-3-carboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The compound also includes amide and ester functional groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be planar around the amide linkage due to the resonance between the nitrogen’s lone pair and the carbonyl group. The thiophene ring might contribute to the overall stability of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The ester could undergo hydrolysis, transesterification, and other reactions typical for esters. The amide group could participate in various reactions, including hydrolysis, and the thiophene ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence its solubility, melting point, boiling point, and other properties .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activities
Thiophene-3-carboxamide derivatives demonstrate significant antibacterial and antifungal properties. For instance, certain thiophene compounds, upon structural analysis, have shown no significant intermolecular interactions but possess an intramolecular N-H.N hydrogen bond that locks their molecular conformation, potentially contributing to their bioactivity (Vasu et al., 2003).
Synthetic Applications
Tetrasubstituted thiophenes have been synthesized efficiently through a one-pot multicomponent protocol, showcasing the versatility of thiophene derivatives in organic synthesis. The structural confirmation of these compounds broadens the scope of thiophene application in medicinal chemistry and material science (S. N. Sahu et al., 2015).
Electrochemical Properties
Methyl 3-halo-1-benzothiophene-2-carboxylates have been explored for their electrochemical reduction properties, offering insights into their potential use in electrochemical sensors or organic electronic devices. The study delves into their behavior at different electrodes, highlighting the electrochemical versatility of thiophene derivatives (Michal Rejňák et al., 2004).
Catalysis and Reaction Pathways
Palladium iodide-catalyzed multicomponent carbonylative approaches have been applied to thiophene derivatives, leading to functionalized isoindolinone and isobenzofuranimine derivatives. Such studies underscore the utility of thiophene derivatives in catalysis and organic synthesis, presenting new pathways for constructing complex molecules (R. Mancuso et al., 2014).
Sensing Activities and Magnetic Properties
Thiophene derivatives have been functionalized to create microporous lanthanide-based metal-organic frameworks, which exhibit gas adsorption, sensing activities, and significant magnetic properties. This application demonstrates the potential of thiophene derivatives in materials science, particularly in the development of sensors and magnetic materials (Suna Wang et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-[(2,5-dimethylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-9-6-7-10(2)13(8-9)15(19)18-16-14(17(20)21-5)11(3)12(4)22-16/h6-8H,1-5H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXHHZCQKSQXII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Fluoro-4-(trifluoromethyl)phenyl]{6-[4-(trifluoromethyl)phenyl]-3-pyridinyl}methanone](/img/structure/B2356765.png)
![2-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2356766.png)




![4-(tert-butyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2356775.png)

triazin-4-one](/img/structure/B2356780.png)

![4-(acetylamino)phenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2356782.png)
![4-[(2,3-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2356786.png)
![2-amino-3-[((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)amino]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2356787.png)
![1-(4-(4-Acetylphenyl)piperazin-1-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propan-1-one](/img/structure/B2356788.png)